molecular formula C11H19NO3 B1382579 tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate CAS No. 1803596-57-7

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate

Cat. No.: B1382579
CAS No.: 1803596-57-7
M. Wt: 213.27 g/mol
InChI Key: IJLNNGPCNJWBMU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions, allowing for selective transformations of other functional groups . The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

  • tert-butyl N-(4-formylbenzyl)carbamate
  • tert-butyl N-(1-formylcyclopropyl)carbamate

Comparison: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .

Properties

IUPAC Name

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLNNGPCNJWBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152058
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-57-7
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
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tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
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tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
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tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate

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